molecular formula C16H56O20Si16 B7802003 PSS-Octakis(dimethylsilyloxy) substituted

PSS-Octakis(dimethylsilyloxy) substituted

Cat. No. B7802003
M. Wt: 1018.0 g/mol
InChI Key: IZXLUEMTVRPVBL-UHFFFAOYSA-N
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Description

PSS-Octakis(dimethylsilyloxy) substituted is a useful research compound. Its molecular formula is C16H56O20Si16 and its molecular weight is 1018.0 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nanocomposite Precursor Development

A novel octazido substituted nanobuilding precursor, octakis[dimethy( p -azidomethylene)siloxyl]octasilsesquioxane (ODA), was developed, offering solubility in common solvents and serving as a versatile nanobuilding precursor for the architecture of well-defined organic–inorganic hybrids via click chemistry (Y. Zhu, S. Guang, & Hongyao Xu, 2012).

Enhancement of Polymer Properties

Octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane (OHPS) and its octamethacrylate derivative were studied as potential precursors to organic/inorganic nanocomposites. The incorporation of these materials was found to provide a thermal and UV/vis curable precursor, enhancing the properties of the resulting nanocomposites (Chunxin Zhang & R. Laine, 2000).

Properties of Silicon-Containing Arylacetylene Resins

Silicon-containing arylacetylene resins with polyhedral oligomeric silsesquioxane were synthesized, and their properties, such as dielectric constants and thermooxidative stabilities, were characterized, highlighting their potential in various applications (Yan Zhou, F. Huang, L. Du, & G. Liang, 2015).

Influence on Polymer Nanocomposites

Self-Assembly of Diblock Copolymer Composites

The self-assembled structures of diblock copolymer composites were investigated in relation to the functional groups presented by polyhedral oligomeric silsesquioxane (POSS) nanoparticles, revealing the impact of these groups on the morphologies and long-range order of the structures (Yi-Syuan Lu & S. Kuo, 2014).

properties

IUPAC Name

[3,5,7,9,11,13,15-heptakis(dimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H56O20Si16/c1-37(2)17-45-25-46(18-38(3)4)28-49(21-41(9)10)30-47(26-45,19-39(5)6)32-51(23-43(13)14)33-48(27-45,20-40(7)8)31-50(29-46,22-42(11)12)35-52(34-49,36-51)24-44(15)16/h37-44H,1-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXLUEMTVRPVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H56O20Si16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1018.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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PSS-Octakis(dimethylsilyloxy) substituted
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PSS-Octakis(dimethylsilyloxy) substituted
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PSS-Octakis(dimethylsilyloxy) substituted
Reactant of Route 6
PSS-Octakis(dimethylsilyloxy) substituted

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